molecular formula C15H14O6 B1671481 (−)-Epicatechin CAS No. 490-46-0

(−)-Epicatechin

Cat. No. B1671481
CAS RN: 490-46-0
M. Wt: 290.27 g/mol
InChI Key: PFTAWBLQPZVEMU-DZGCQCFKSA-N
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Description

Epicatechin is a bioactive compound classified as a flavonol, a plant-based phytochemical found in trace amounts in various foods, including green tea and most famously, dark chocolate . It has been the subject of several studies that have uncovered a host of physiological benefits, including enhancing muscle growth and strength naturally via a novel pathway, increasing nitric oxide production for improved vascularity, blood flow, and endurance, improving insulin sensitivity, regulating blood sugar levels, stimulating muscle protein synthesis, lowering cholesterol levels due to its natural antioxidant properties, and improving brain and heart health .


Synthesis Analysis

Epicatechin has been extracted and isolated using different analytical techniques due to its diverse pharmacological profile . A new synthetic strategy for the synthesis of (–)-epicatechin and its 3-O-gallate has been reported. Initially, 1,3,5-trifluorobenzene 1 was treated with sodium benzyl oxide and at 100 °C which resulted in the excellent yields of intermediate 2 i.e. 3,5-dibenzyloxy-1-fluorobenzene .


Molecular Structure Analysis

The chemical structures of the oxidation products of epicatechin were determined by mass spectrometry (MS) and various nuclear magnetic resonance (NMR) experiments, and the A-ring–B-ring linkage that is characteristic of catechin was found in each molecule . The molecular weight of epicatechin is 290.27 g/mol and its chemical formula is C15H14O6 .


Chemical Reactions Analysis

Following the oxidation of epicatechin, three novel compounds and two known compounds were isolated . The condensation reaction between the A-ring and B-ring is more important than the reaction between B-rings for thearubigin formation .

Scientific Research Applications

Advances in Understanding (−)-Epicatechin's Physiological Functions

(−)-Epicatechin's presence in common dietary sources like tea, cocoa, and various fruits and vegetables makes it an accessible compound with significant health benefits. Its antioxidative and anti-inflammatory properties, alongside its ability to enhance muscle performance and mitigate symptoms of cardiovascular and cerebrovascular diseases, highlight its protective effects against chronic diseases. The evolving understanding of (−)-Epicatechin's mechanisms opens new avenues for its pharmacological development and utilization in preventing and treating chronic conditions (Qu et al., 2020).

Neuroprotective Properties of (−)-Epicatechin

The neuroprotective capabilities of (−)-Epicatechin are particularly notable in the context of brain health. Its ability to cross the blood-brain barrier and protect astrocytes against hemoglobin toxicity via the Nrf2 and AP-1 signaling pathways offers insights into its cerebroprotective effects. These mechanisms provide a partial explanation for the observed benefits of (−)-Epicatechin in animal models of intracerebral hemorrhage, suggesting potential applications in human neurological health (Lan et al., 2017).

Epicatechin in Plant and Human Health

The therapeutic potential of epicatechin extends beyond human health, playing a significant role in plant protection as well. Research on epicatechin's biological activities in both plants and humans underscores its potential as a nutraceutical. Despite challenges related to its bioavailability and stability in vivo, advancements in nanotechnology may enhance its therapeutic applications, further solidifying epicatechin's role in promoting health and preventing disease (Prakash et al., 2019).

properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTAWBLQPZVEMU-UKRRQHHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045133
Record name (-)-Epicatechin
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Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Epicatechin
Source Human Metabolome Database (HMDB)
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Product Name

Epicatechin

CAS RN

17334-50-8, 490-46-0
Record name (±)-Epicatechin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Epicatechin
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Record name (-)-Epicatechin
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Record name 2-(3,4-dihydroxyphenyl)-2,3,4-trihydro-3,5,7-trihydroxychromene
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Record name EPICATECHIN
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Record name Epicatechin
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URL http://www.hmdb.ca/metabolites/HMDB0001871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

240 °C
Record name Epicatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The purified enzyme is suspended in a buffer having a pH of 4.5 to 8.5, preferably 6.5 to 8. To this suspension, EGCG or ECG is added along with S-adenosyl-L-methionine (SAM) and the reaction is allowed to proceed at 5 to 60° C., preferably at 20 to 40° C., to form a methylated catechin.
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Synthesis routes and methods II

Procedure details

Working solution of 1% vanillin was prepared by dissolving 0.1 g of vanillin in 10 mL of 5 N HCl, whereas 5% dimethylaminocinnamaldehyde (DMACA) was prepared in methanol containing 5% H2SO4. Lyophilized extract for 100 mg of dry kernels was dissolved in 0.5 mL of vanillin or DMACA working solutions. Taxifolin and catechin each at a concentration of 100 ppm were used as reference compounds for color reactions. Because vanillin is catechin-specific and produces bright red color, no color is developed when it reacts with taxifolin. DMACA reacting with catechin produces dark greenish blue color, whereas reacting with taxifolin produces purple color.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
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solvent
Reaction Step One
Name
dimethylaminocinnamaldehyde
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Yield
1%

Synthesis routes and methods III

Procedure details

To 0.25 mL of the resulting plasma were added 0.25 mL of a phosphate buffer (obtained by dissolving 48 g of NaH2O4, 20 g of vitamin C and 1 g of EDTA-2Na thoroughly in 1 L of distilled water and then adjusting pH of the resulting mixture to 3.9 with 0.1 mol/L NaOH) and 0.5 mL of acetonitrile, followed by thorough mixing. After addition of 3 mL of ethyl acetate and mixing, the resulting mixture was centrifuged at 3000 r/min at 4° C. for 15 minutes to obtain an upper ethyl acetate layer. The above-described extracting operation was repeated three times. The ethyl acetate layers thus obtained were collected, dried on a rotary evaporator and then dissolved in 0.9 mL of a 1:8 water-methanol mixture. The resulting solution was provided for HPLC chromatodisk. After filtration with 4.0 mL of methanol, the filtrate was dried over the rotary evaporator again. The catechin extract thus obtained (dried portion) was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture. A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.) and the amount of epigallocatechin gallate (EGCg), a typical ingredient of catechins, in the plasma was measured. The catechin concentration was expressed by the amount (ng/mL) of epigallocatechin gallate per mL of plasma.
Quantity
0.25 mL
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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Quantity
3 mL
Type
solvent
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0.5 mL
Type
solvent
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[Compound]
Name
NaH2O4
Quantity
48 g
Type
reactant
Reaction Step Five
Quantity
20 g
Type
reactant
Reaction Step Five
[Compound]
Name
EDTA-2Na
Quantity
1 g
Type
reactant
Reaction Step Five
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Quantity
1 L
Type
solvent
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Name
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
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[Compound]
Name
catechins
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(−)-Epicatechin
Reactant of Route 2
(−)-Epicatechin
Reactant of Route 3
(−)-Epicatechin
Reactant of Route 4
(−)-Epicatechin
Reactant of Route 5
(−)-Epicatechin
Reactant of Route 6
(−)-Epicatechin

Citations

For This Compound
71,500
Citations
Z Qu, A Liu, P Li, C Liu, W Xiao, J Huang… - Critical reviews in …, 2021 - Taylor & Francis
(−)-Epicatechin (EC) is a flavanol easily obtained through the diet and is present in tea, cocoa, vegetables, fruits, and cereals. Recent studies have shown that EC protects human health …
Number of citations: 66 www.tandfonline.com
I Bernatova - Biotechnology Advances, 2018 - Elsevier
… (−)-epicatechin-containing foods have a blood pressure-lowering capacity. The mechanisms underlying (−)-epicatechin … Moreover, (−)-epicatechin has been shown to modify metabolic …
Number of citations: 111 www.sciencedirect.com
LA Abdulkhaleq, MA Assi, MHM Noor, R Abdullah… - Veterinary …, 2017 - ncbi.nlm.nih.gov
… 50 mg epicatechin exhibited a great elevation in epicatechin plasma concentrations … epicatechin concentrations led to increased flow-mediated dilation [8]. The increased of epicatechin …
Number of citations: 86 www.ncbi.nlm.nih.gov
G Borges, JI Ottaviani, JJJ van der Hooft… - Molecular Aspects of …, 2018 - Elsevier
… metabolites of (–)-epicatechin. Studies have shown that [2- 14 C](–)-epicatechin is absorbed in the small intestine with the 12 structural-related (–)-epicatechin metabolites (SREMs), …
Number of citations: 148 www.sciencedirect.com
J Terao, M Piskula, Q Yao - Archives of biochemistry and biophysics, 1994 - Elsevier
Antioxidative effect of (−)-epicatechin,(−)-epicatechin gallate, and quercetin was examined by measuring the inhibition of lipid peroxidation in large unilamellar liposomes composed of …
Number of citations: 795 www.sciencedirect.com
M Richelle, I Tavazzi, M Enslen, EA Offord - European journal of clinical …, 1999 - nature.com
… for epicatechin and theobromine content by HPLC. Results: Plasma concentrations of epicatechin … Conclusions: Epicatechin is absorbed from chocolate and is rapidly eliminated from …
Number of citations: 329 www.nature.com
MM Abd El Mohsen, G Kuhnle, AR Rechner… - Free Radical Biology …, 2002 - Elsevier
… epicatechin, against neuronal cell death induced by oxidative stress. Thus, we are interested in the ability of ingested epicatechin … epicatechin glucuronide and 3′-O-methyl epicatechin …
Number of citations: 470 www.sciencedirect.com
K Okushio, M Suzuki, N Matsumoto, F Nanjo… - Drug metabolism and …, 1999 - ASPET
… We focused on the metabolism of (−)-epicatechin as a biologically active flavonoid… epicatechin including methylated and glucuronidated forms after oral administration of (−)-epicatechin …
Number of citations: 154 dmd.aspetjournals.org
M Natsume, N Osakabe, M Oyama, M Sasaki… - Free Radical Biology …, 2003 - Elsevier
(−)-Epicatechin is one of the most potent antioxidants present in the human diet. Particularly high levels are found in black tea, apples, and chocolate. High intake of catechins has been …
Number of citations: 249 www.sciencedirect.com
H Schroeter, C Heiss, J Balzer… - Proceedings of the …, 2006 - National Acad Sciences
… multivariate regression analysis that identified circulating epicatechin and epicatechin-7-O-… (–)-epicatechin to healthy volunteers. The doses administered were based on the epicatechin …
Number of citations: 250 www.pnas.org

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